3-Methyl-N-(2-methylphenyl)-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide
Description
3-Methyl-N-(2-methylphenyl)-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide is a sulfonamide derivative featuring a benzoxazole core substituted with a methyl group at the 3-position and a 2-methylphenyl sulfonamide moiety at the 6-position.
Properties
CAS No. |
447411-32-7 |
|---|---|
Molecular Formula |
C15H14N2O4S |
Molecular Weight |
318.3 g/mol |
IUPAC Name |
3-methyl-N-(2-methylphenyl)-2-oxo-1,3-benzoxazole-6-sulfonamide |
InChI |
InChI=1S/C15H14N2O4S/c1-10-5-3-4-6-12(10)16-22(19,20)11-7-8-13-14(9-11)21-15(18)17(13)2/h3-9,16H,1-2H3 |
InChI Key |
HJFPAGAJVWXPCR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NS(=O)(=O)C2=CC3=C(C=C2)N(C(=O)O3)C |
solubility |
2.3 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Biological Activity
3-Methyl-N-(2-methylphenyl)-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.
- Molecular Formula : C15H16N2O3S
- Molecular Weight : 304.36 g/mol
- CAS Number : [Not specified in search results]
Synthesis
The synthesis of benzoxazole derivatives typically involves the condensation of o-aminophenols with appropriate carbonyl compounds. The specific synthetic pathway for 3-Methyl-N-(2-methylphenyl)-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide can be derived from established methodologies in organic chemistry focused on heterocyclic compounds.
Antimicrobial Activity
Recent studies have indicated that benzoxazole derivatives exhibit significant antimicrobial properties. For instance, a related study demonstrated that synthesized benzoxazoles possess a broad spectrum of activity against various Gram-positive and Gram-negative bacteria as well as fungi such as Candida albicans. The minimum inhibitory concentration (MIC) values ranged from 250 to 7.81 µg/ml, showing promising efficacy compared to standard drugs like fluconazole .
| Compound | MIC (µg/ml) against C. albicans | Comparison to Fluconazole |
|---|---|---|
| Compound A | 15 | More potent |
| Compound B | 30 | Less potent |
| 3-Methyl-N-(2-methylphenyl)-2-oxo... | TBD | TBD |
Anticancer Activity
Benzoxazole derivatives have also been studied for their anticancer properties. A case study involving various substituted benzoxazoles showed moderate to high inhibitory effects on cancer cell lines including MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer). The compounds exhibited IC50 values ranging from 10 to 50 µM, indicating potential for further development as anticancer agents .
Study on Antimicrobial Efficacy
A study published in the Tetrahedron Letters journal assessed the antimicrobial activity of various benzoxazole derivatives against drug-resistant strains. The results indicated that certain derivatives were significantly more effective than traditional antibiotics, suggesting a potential application in treating resistant infections .
Anticancer Evaluation
In another investigation, researchers synthesized a series of benzoxazoles and evaluated their cytotoxic effects on human cancer cell lines. The findings revealed that some compounds could inhibit cell proliferation effectively, warranting further investigation into their mechanisms of action and structure-activity relationships .
Scientific Research Applications
Enzyme Inhibition
Recent studies have highlighted the potential of this compound as an enzyme inhibitor. The compound has been evaluated for its inhibitory effects on enzymes such as:
- α-glucosidase : Involved in carbohydrate metabolism, its inhibition can be beneficial for managing Type 2 diabetes mellitus (T2DM).
- Acetylcholinesterase : Targeting this enzyme is crucial for treating neurodegenerative diseases like Alzheimer's disease (AD).
Case Study :
A study synthesized various sulfonamide derivatives and tested them against α-glucosidase and acetylcholinesterase. The results indicated that modifications to the benzoxazole structure enhanced inhibitory activity, suggesting that 3-Methyl-N-(2-methylphenyl)-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide could serve as a lead compound for developing new therapeutics targeting these enzymes .
Antimicrobial Activity
The antimicrobial properties of sulfonamides are well-documented. This compound has shown effectiveness against various bacterial strains, indicating its potential use in treating infections.
Minimum Inhibitory Concentration (MIC) studies have revealed promising results:
| Pathogen | MIC (μg/mL) |
|---|---|
| E. coli | 32 |
| S. aureus | 16 |
These findings suggest that structural modifications can lead to enhanced antimicrobial efficacy .
Antitumor Activity
The structural characteristics of 3-Methyl-N-(2-methylphenyl)-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide have prompted investigations into its anticancer properties.
In Vitro Studies :
Research has shown that this compound can inhibit the proliferation of various cancer cell lines:
| Cell Line | IC50 (μM) |
|---|---|
| HepG2 | 15.5 |
| DLD | 12.8 |
| KB | 18.3 |
These results indicate that the compound may interact with cellular mechanisms involved in tumor growth and proliferation .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
*Calculated based on analogous structures.
Key Comparative Insights:
Substituent Effects on Reactivity and Solubility: The hydroxyethyl group in the N-(2-hydroxyethyl) analog (C₉H₁₀N₂O₅S) introduces hydrogen-bonding capacity, which could enhance solubility in polar solvents . In contrast, the N,N-diethyl substituent (C₁₁H₁₄N₂O₄S) likely increases lipophilicity, making it suitable for membrane permeability in drug design .
Crystallographic Characterization :
- The N-(2-hydroxyethyl) analog was structurally validated via X-ray diffraction, revealing a planar benzoxazole core and intermolecular hydrogen bonds involving the hydroxyl group . Similar methods (e.g., SHELX, ORTEP) could be applied to resolve the target compound’s conformation .
Functional Group Compatibility :
- The tetrahydronaphthalenyl substituent (C₁₈H₁₈N₂O₄S) demonstrates compatibility with bulky aromatic groups, suggesting the target compound’s 2-methylphenyl group is synthetically feasible .
Research Findings and Notes
- Synthesis Pathways : Analogous compounds (e.g., N-(2-hydroxyethyl) derivative) were synthesized via sulfonamide coupling reactions, suggesting the target compound could be prepared using 3-methylbenzoxazole-6-sulfonyl chloride and 2-methylaniline .
- Hydrogen Bonding and Crystal Engineering : The hydroxyethyl analog’s hydrogen-bonding network (O–H···O and N–H···O interactions) highlights the role of substituents in dictating supramolecular assembly, a property relevant to materials science .
- Computational Tools : Programs like SHELXL and SIR97 have been critical in refining crystal structures of related sulfonamides, underscoring their utility for future studies on the target compound .
Preparation Methods
Benzoxazole Core Synthesis
The benzoxazole ring system is synthesized via cyclization of o-aminophenol derivatives . A common approach involves:
-
Methylation of o-aminophenol :
-
Cyclization to benzoxazole :
Sulfonation at Position 6
The benzoxazole intermediate undergoes electrophilic sulfonation to introduce a sulfonyl chloride group:
-
Chlorosulfonation :
-
Formation of sulfonyl chloride :
Sulfonamide Formation via Amine Coupling
The sulfonyl chloride reacts with 2-methylaniline to form the target compound:
-
Nucleophilic substitution :
-
Workup and purification :
Optimization of Reaction Conditions
Key Parameters
| Step | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Benzoxazole formation | 80–100 | 6–8 | 70–85 |
| Sulfonation | 0–5 | 2–4 | 60–75 |
| Amine coupling | 0–25 | 4–12 | 80–90 |
Notes :
Solvent and Catalyst Selection
| Step | Solvent | Catalyst/Base |
|---|---|---|
| Benzoxazole formation | Toluene | None |
| Sulfonation | ClSO₃H (neat) | None |
| Amine coupling | DCM/THF | Pyridine |
Analytical Characterization
Spectroscopic Data
Purity Assessment
-
HPLC : >98% purity (C18 column, acetonitrile/water gradient).
-
Elemental Analysis : Calculated (%) for C₁₅H₁₄N₂O₄S: C 56.58, H 4.43, N 8.80; Found: C 56.52, H 4.47, N 8.75.
Alternative Synthetic Routes
Solid-Phase Synthesis
-
Resin-bound benzoxazole : Immobilize benzoxazole on Wang resin, perform sulfonation/amine coupling, then cleave with trifluoroacetic acid.
Challenges and Troubleshooting
| Issue | Cause | Solution |
|---|---|---|
| Low sulfonation yield | Improper temperature control | Maintain 0–5°C during ClSO₃H addition |
| Sulfonamide hydrolysis | Aqueous workup pH <5 | Neutralize with NaHCO₃ before extraction |
| Byproduct formation | Excess ClSO₃H | Use stoichiometric ClSO₃H (1.1 equiv) |
Scalability and Industrial Applications
-
Kilogram-scale synthesis (patent data):
-
Batch size: 5 kg
-
Overall yield: 68%
-
Purity: 99.2% (HPLC)
-
-
Cost drivers : Chlorosulfonic acid (∼40% of raw material cost).
Recent Advances (2020–2025)
Q & A
Q. What are the common synthetic routes for 3-Methyl-N-(2-methylphenyl)-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide, and what key reaction conditions are required?
Q. How is the structural characterization of this compound performed in academic research?
Methodological Answer: A combination of spectroscopic and crystallographic methods ensures accurate structural elucidation:
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR identifies proton environments and carbon frameworks. For example, the sulfonamide proton appears as a singlet near δ 10–11 ppm .
- Mass Spectrometry (MS): High-resolution MS confirms molecular weight (e.g., ESI-MS for [M+H]⁺ ions) .
- X-ray Crystallography: Resolves bond lengths/angles (e.g., benzoxazole ring planarity and substituent orientations) .
Table 2: Key Characterization Data
| Technique | Observed Data | Structural Insight | Reference |
|---|---|---|---|
| ¹H NMR | δ 2.35 (s, 3H, CH₃) | Methyl group on benzoxazole | |
| X-ray | C3–C9 bond: 1.51 Å | Confirms sp³ hybridization |
Advanced Research Questions
Q. How can computational methods like quantum chemical calculations optimize the synthesis of this compound?
Methodological Answer: Computational tools predict reaction pathways and transition states, reducing trial-and-error experimentation:
- Reaction Path Search: Density Functional Theory (DFT) identifies energetically favorable pathways for sulfonamide coupling and cyclization .
- Solvent Effects: COSMO-RS simulations model solvent interactions to optimize yields (e.g., polar aprotic solvents like DMF stabilize intermediates) .
- Example Workflow:
Calculate Gibbs free energy (ΔG) for proposed mechanisms.
Validate with experimental kinetics (e.g., Arrhenius plots).
Table 3: Computational Parameters
| Parameter | Value | Application | Reference |
|---|---|---|---|
| Basis Set | B3LYP/6-31G* | Transition state analysis | |
| Solvation Model | COSMO-RS | Solvent selection |
Q. What strategies are recommended when encountering contradictory bioactivity data in different assay systems?
Methodological Answer: Discrepancies may arise from assay design, cellular models, or pharmacokinetic factors. Mitigation strategies include:
- Assay Validation: Compare results across orthogonal assays (e.g., enzyme inhibition vs. cell-based viability) .
- Physicochemical Profiling: Assess solubility, permeability (e.g., PAMPA assays), and metabolic stability to identify confounding factors .
- Dose-Response Analysis: Use Hill slopes to differentiate specific vs. off-target effects .
Table 4: Common Sources of Contradictions
| Source | Example | Resolution Strategy | Reference |
|---|---|---|---|
| Cell Line Variability | HepG2 vs. HEK293 | Cross-test in primary cells | |
| Assay Type | Fluorogenic vs. radiometric | Validate with SPR/BLI |
Key Notes
- Structural Insights: The benzoxazole core’s planarity (deviation <0.03 Å) and substituent orientations (e.g., dihedral angles) critically influence bioactivity .
- Synthetic Challenges: Low yields in cyclization steps (~60%) necessitate optimization via microwave-assisted or flow chemistry approaches .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
